Stannane, tributyl(2,3-dihydro-5-benzofuranyl)-
Overview
Description
Stannane, tributyl(2,3-dihydro-5-benzofuranyl)-: is an organotin compound with the molecular formula C20H34OSn and a molecular weight of 409.19 g/mol . This compound is characterized by the presence of a stannane (tin) center bonded to three butyl groups and a 2,3-dihydro-5-benzofuranyl group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions and as catalysts.
Mechanism of Action
Target of Action
Tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane is a complex organotin compound
Mode of Action
It’s known that benzofuran derivatives can be constructed via a phosphoric acid-catalyzed intramolecular friedel–crafts reaction . This reaction exhibits good functional group tolerance for both electron-withdrawing groups and electron-donating groups .
Biochemical Pathways
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The compound is known to be a liquid at room temperature , which could influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have significant molecular and cellular effects.
Action Environment
It’s known that the compound is a liquid at room temperature , suggesting that temperature could influence its stability and efficacy. More research is needed to understand how environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, tributyl(2,3-dihydro-5-benzofuranyl)- typically involves the reaction of tributyltin hydride with 2,3-dihydro-5-benzofuran under specific conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Stannane, tributyl(2,3-dihydro-5-benzofuranyl)-: undergoes various types of chemical reactions, including:
Radical Reactions: Due to the presence of the tin-hydrogen bond, this compound is a good radical reducing agent.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tin center is replaced by other nucleophiles.
Common Reagents and Conditions
Radical Reactions: Common reagents include or as radical initiators. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Substitution Reactions: Reagents such as or are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in radical reactions, the products are typically deoxygenated or dehalogenated derivatives of the starting materials .
Scientific Research Applications
Stannane, tributyl(2,3-dihydro-5-benzofuranyl)-: has several scientific research applications, including:
Organic Synthesis: It is used as a radical reducing agent in various organic transformations.
Catalysis: The compound serves as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Material Science: Organotin compounds are explored for their potential use in the development of new materials with unique properties.
Biological Studies: Research is ongoing to explore the biological activity of organotin compounds, including their potential use as antimicrobial and anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Stannane, tributyl(2,3-dihydro-5-benzofuranyl)-: is unique due to the presence of the 2,3-dihydro-5-benzofuranyl group, which imparts specific chemical properties and reactivity. Compared to other similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and catalysis.
Properties
IUPAC Name |
tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h2-4H,5-6H2;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVDHTDXUJFBEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)OCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34OSn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256612 | |
Record name | Tributyl(2,3-dihydro-5-benzofuranyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223432-28-8 | |
Record name | Tributyl(2,3-dihydro-5-benzofuranyl)stannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223432-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributyl(2,3-dihydro-5-benzofuranyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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